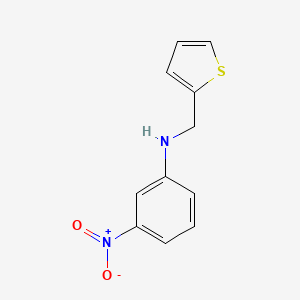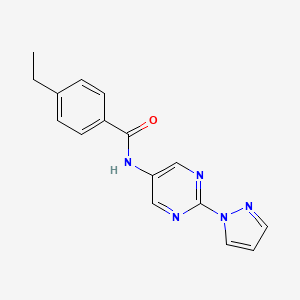![molecular formula C12H18ClNO B2867436 [2-(Cyclohexyloxy)phenyl]amine hydrochloride CAS No. 105973-36-2](/img/structure/B2867436.png)
[2-(Cyclohexyloxy)phenyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Cyclohexyloxy)phenyl]amine hydrochloride” is a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a cyclohexyl group via an ether linkage (O). This compound is a derivative of phenylamine, also known as aniline .
Synthesis Analysis
The synthesis of amines, such as “this compound”, typically involves the nucleophilic addition of ammonia or a primary or secondary amine to a carbonyl group to form an imine. This imine is then reduced to an amine using a hydride reducing agent .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an amine group (-NH2) directly attached to a phenyl group (a benzene ring). The phenyl group is further connected to a cyclohexyl group via an ether linkage (O). The presence of the lone electron pair on the nitrogen atom can interact with the delocalized electrons in the benzene ring .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with acids like hydrochloric acid to form a salt . They can also participate in the Mannich reaction, an aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia .Physical And Chemical Properties Analysis
Amines, including “this compound”, are characterized by their ability to act as weak bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The physical properties of amines can vary, but they often have distinct odors .Wissenschaftliche Forschungsanwendungen
Preparation and Evaluation of Epoxy Laminates
Research by Kagathara & Parsania (2001) focused on the preparation and evaluation of mechano-electrical properties and chemical resistance of epoxy laminates of halogenated bisphenol-C resins. These laminates, including variations of cyclohexane-based resins, demonstrated properties such as tensile strength, electric strength, and volume resistivity, indicating their potential application in areas requiring materials with specific mechanical and electrical characteristics (Kagathara & Parsania, 2001).
Radical Transfer Hydroamination
Guin et al. (2007) described the synthesis of various new 1-aminated-2,5-cyclohexadienes through radical transfer hydroamination using polarity reversal catalysis. This process, exhibiting good to excellent anti-Markovnikov selectivity, enables the creation of amines with diverse functional groups. The technique opens up possibilities for novel synthetic pathways in organic chemistry and materials science (Guin et al., 2007).
Carbene-Catalyzed α-Carbon Amination
Research by Huang et al. (2019) explored carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This method provides a new avenue for the enantioselective synthesis of dihydroquinoxaline derivatives, highlighting its potential in developing bioactive molecules and natural product synthesis (Huang et al., 2019).
Synthesis and Biological Activity
Glushkov et al. (2006) investigated the synthesis and biological activity of cyclohexylamine derivatives, focusing on their acute toxicity, analgesic properties, and antidepressant activity. This research provides insights into the therapeutic potential of cyclohexylamine derivatives in medical chemistry (Glushkov et al., 2006).
Stimuli-Responsive Helical Poly(phenylacetylene)s
Maeda et al. (2011) synthesized novel poly(phenylacetylene)s bearing β-cyclodextrin pendants, demonstrating unique enantioselective gelation in response to the chirality of a chiral amine. These materials' ability to form hierarchical superstructured helical assemblies suggests their application in advanced material science, especially in areas requiring stimuli-responsive properties (Maeda et al., 2011).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with amines, including “[2-(Cyclohexyloxy)phenyl]amine hydrochloride”, can vary. For instance, cyclohexylamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . Hydroxylamine hydrochloride, another related compound, is also considered hazardous and can cause skin irritation, serious eye damage, and is suspected of causing cancer .
Eigenschaften
IUPAC Name |
2-cyclohexyloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h4-5,8-10H,1-3,6-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNHCXBXGTAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/no-structure.png)
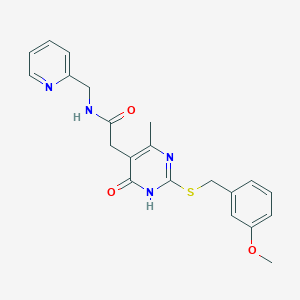


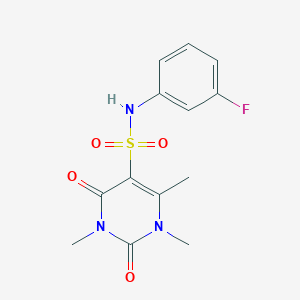
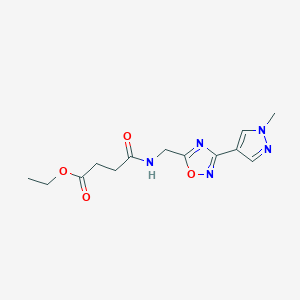

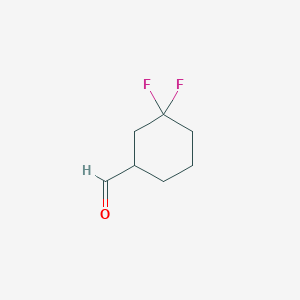
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide](/img/structure/B2867363.png)
![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)


